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Abstract
Tigloidine is a naturally occurring tropane alkaloid found as a minor constituent in several

plants of the Solanaceae family, such as Datura and Duboisia species. As an ester of

pseudotropine and tiglic acid, its structure is characterized by the bicyclic tropane core.

Tigloidine exhibits anticholinergic properties by acting as a competitive antagonist of

muscarinic acetylcholine receptors. This technical guide provides an in-depth overview of the

structural elucidation of tigloidine, detailing the key analytical techniques, experimental

protocols, and data interpretation involved in confirming its molecular architecture.

Introduction to Tigloidine
Tigloidine (also known as tiglylpseudotropine) is a secondary metabolite belonging to the

tropane alkaloid class. These compounds are known for their significant physiological effects,

primarily due to their interaction with the central and peripheral nervous systems.[1] The core

structure of tigloidine is the 8-methyl-8-azabicyclo[3.2.1]octane system, characteristic of

tropanes. Its specific identity is defined by the esterification of the 3β-hydroxyl group of

pseudotropine with tiglic acid. Understanding its precise three-dimensional structure is

fundamental for elucidating its mechanism of action, exploring its therapeutic potential, and

guiding synthetic efforts.
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The structural elucidation of a natural product like tigloidine follows a systematic workflow,

beginning with isolation and purification, followed by a combination of spectroscopic and

spectrometric analyses to determine its molecular formula, connectivity, and stereochemistry.

General Workflow for Structural Elucidation
The process of determining the structure of a novel or isolated alkaloid involves a multi-step

analytical approach. Each step provides crucial pieces of information that, when combined,

reveal the complete molecular structure.
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Caption: General workflow for the structural elucidation of an alkaloid.
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Quantitative Data and Spectroscopic Analysis
The definitive structure of tigloidine is established through the combined interpretation of data

from mass spectrometry and nuclear magnetic resonance spectroscopy.

Table 1: General Properties of Tigloidine

Property Value

Molecular Formula C₁₃H₂₁NO₂

Molecular Weight 223.31 g/mol

IUPAC Name
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (E)-2-

methylbut-2-enoate

Alkaloid Class Tropane Alkaloid

Core Components Pseudotropine, Tiglic Acid

Mass Spectrometry (MS)
High-resolution mass spectrometry (HR-MS) is employed to determine the exact mass of the

molecule, which in turn provides its elemental composition. Tandem MS (MS/MS) experiments

induce fragmentation, offering clues about the molecule's substructures.

Table 2: Representative Mass Spectrometry Data for Tigloidine
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Ion m/z (calculated) Description

[M+H]⁺ 224.1645
Protonated molecular ion.

Confirms the molecular weight.

[M-C₅H₈O₂]⁺ 124.1121

Fragment resulting from the

cleavage of the ester bond and

loss of tiglic acid. Corresponds

to the protonated

pseudotropine core.

[C₅H₇O]⁺ 83.0497

Fragment corresponding to the

tigloyl cation, resulting from

cleavage at the ester linkage.

[M-C₅H₇O₂-CH₃]⁺ 122.1015

Fragment showing loss of the

tigloyl group followed by

cleavage of the N-methyl

group from the tropane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity and

stereochemistry of organic molecules. ¹H NMR identifies the chemical environment of hydrogen

atoms, while ¹³C NMR maps the carbon skeleton. 2D NMR experiments (like COSY and

HMBC) establish correlations between atoms.

Note: A complete, published, and assigned NMR spectrum for tigloidine is not readily

available. The following table is a composite representation based on the known spectral data

of its constituent parts: the pseudotropine (tropane-3β-ol) core and the tigloyl moiety. Chemical

shifts are reported in ppm (δ) and are subject to minor variations based on solvent and

concentration.[2][3]

Table 3: Representative ¹H and ¹³C NMR Spectral Data for Tigloidine (in CDCl₃)
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Position / Group
¹H Chemical Shift
(δ, ppm)

¹³C Chemical Shift
(δ, ppm)

Description

Pseudotropine Moiety

H-3α ~5.1-5.3 (m) ~65-68
Methine proton at the

ester linkage (axial)

H-1, H-5 ~3.1-3.3 (br s) ~61-64 Bridgehead protons

N-CH₃ ~2.3-2.5 (s) ~40-42 N-methyl group singlet

H-2, H-4 (axial) ~2.0-2.2 (m) ~34-36
Axial protons adjacent

to C-3

H-2, H-4 (equatorial) ~1.8-2.0 (m) ~34-36
Equatorial protons

adjacent to C-3

H-6, H-7 (endo) ~1.5-1.7 (m) ~26-28
Endo protons on the

six-membered ring

H-6, H-7 (exo) ~1.9-2.1 (m) ~26-28
Exo protons on the

six-membered ring

Tigloyl Moiety

C=O - ~167-170 Ester carbonyl carbon

C-2' - ~127-129

Quaternary olefinic

carbon (attached to

methyl)

C-3' ~6.8-7.0 (qq) ~138-140 Olefinic proton

C-4' (CH₃) ~1.8-1.9 (d) ~14-16

Methyl group on the

double bond (trans to

H)

C-5' (CH₃) ~1.8-1.9 (s) ~12-14

Methyl group on the

double bond (attached

to C-2')

Detailed Experimental Protocols
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The following sections provide generalized yet detailed protocols for the key experiments

involved in the structural elucidation of tigloidine.

Isolation and Purification of Tigloidine
This protocol describes a standard acid-base liquid-liquid extraction method suitable for

isolating tropane alkaloids from plant material.[4]

Maceration and Extraction:

Grind dried and powdered plant material (e.g., leaves or roots of Datura stramonium).

Macerate the powder in methanol or chloroform for 24-48 hours at room temperature to

extract the crude alkaloid mixture.

Filter the mixture and concentrate the filtrate under reduced pressure to yield a crude

extract.

Acid-Base Extraction:

Dissolve the crude extract in a 5% aqueous solution of hydrochloric acid. This protonates

the basic alkaloids, making them water-soluble.

Wash the acidic aqueous solution with a non-polar solvent like hexane or diethyl ether to

remove neutral impurities (fats, waxes, etc.). Discard the organic layer.

Basify the aqueous layer by slowly adding a base (e.g., ammonium hydroxide or sodium

carbonate solution) until the pH reaches 9-10. This deprotonates the alkaloids, making

them insoluble in water but soluble in organic solvents.

Extract the basified aqueous solution multiple times with dichloromethane or chloroform.

The freebase alkaloids will move into the organic layer.

Purification:

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the

solvent to yield a total alkaloid fraction.
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Perform column chromatography on the fraction using a silica gel stationary phase and a

gradient mobile phase (e.g., a mixture of chloroform and methanol with increasing polarity)

to separate the individual alkaloids.

Collect fractions and monitor by thin-layer chromatography (TLC) to isolate pure

tigloidine.

UPLC-qTOF Mass Spectrometry
This protocol outlines the analysis of the purified alkaloid using Ultra-Performance Liquid

Chromatography coupled with a Quadrupole Time-of-Flight mass spectrometer.[5][6]

Sample Preparation:

Dissolve a small amount (~1 mg/mL) of the purified tigloidine isolate in a suitable solvent,

such as methanol or acetonitrile.

Filter the sample through a 0.22 µm syringe filter before injection.

Chromatographic Conditions (UPLC):

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient: A typical gradient might run from 5% B to 95% B over 10-15 minutes.

Flow Rate: 0.3-0.5 mL/min.

Column Temperature: 30-40 °C.

Mass Spectrometer Conditions (qTOF):

Ionization Mode: Electrospray Ionization, Positive (ESI+).

Capillary Voltage: 3.0 kV.
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Source Temperature: 120-150 °C.

Scan Range: m/z 50-1000.

Acquisition Mode: Acquire data in both low collision energy (for precursor ions) and high

collision energy (MS/MS, for fragmentation data) modes.

NMR Spectroscopy
This protocol describes the steps for acquiring 1D and 2D NMR spectra for structural analysis.

[7]

Sample Preparation:

Dissolve 5-10 mg of pure tigloidine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆).

Add a small amount of an internal standard like tetramethylsilane (TMS) for chemical shift

referencing (0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

Allow the sample to reach thermal equilibrium (typically 5-10 minutes).

¹H NMR: Acquire a standard 1D proton spectrum. Key parameters include spectral width,

number of scans (for adequate signal-to-noise), and relaxation delay.

¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. This often requires a larger

number of scans due to the low natural abundance of ¹³C.

2D NMR:

COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin couplings,

revealing adjacent protons.
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HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond

correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for connecting molecular

fragments.

X-ray Crystallography (Optional/Confirmatory)
If a suitable single crystal of tigloidine can be grown, X-ray crystallography provides the most

definitive structural proof, including absolute stereochemistry.

Crystallization:

Dissolve the pure compound in a minimal amount of a suitable solvent.

Slowly evaporate the solvent, or use vapor diffusion or cooling techniques to encourage

the formation of single crystals of sufficient size (>0.1 mm) and quality.

Data Collection:

Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer.

Cool the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion.

Irradiate the crystal with a monochromatic X-ray beam and collect the resulting diffraction

pattern on a detector.

Structure Solution and Refinement:

Process the diffraction data to determine the unit cell dimensions and space group.

Solve the phase problem using direct methods to generate an initial electron density map.

Build a molecular model into the electron density map and refine the atomic positions and

thermal parameters until the model accurately fits the experimental data.

Mechanism of Action and Signaling Pathway
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Tigloidine functions as an anticholinergic agent. It acts as a competitive antagonist at

muscarinic acetylcholine receptors (mAChRs), which are G-protein-coupled receptors

(GPCRs). By binding to these receptors without activating them, tigloidine prevents the

neurotransmitter acetylcholine (ACh) from binding and initiating its downstream signaling

cascade.[1][5][8]

Cholinergic Signaling Anticholinergic Inhibition
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Muscarinic Receptor
(mAChR - GPCR)

G-Protein
(Gq/Gi)

Activates

Effector Enzyme
(e.g., PLC / Adenylyl Cyclase)

Modulates

Second Messengers
(IP3, DAG / cAMP)

Generates

Cellular Response
(e.g., Muscle Contraction, Secretion)

Induces

Tigloidine

Blocks

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b3426560?utm_src=pdf-body
https://www.benchchem.com/product/b3426560?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9478010/
https://www.researchgate.net/figure/Anticholinergic-Action-of-Tropane-Alkaloids-Tropane-alkaloids-are-anticholinergic-in_fig1_363583457
https://www.mdpi.com/1420-3049/24/4/796
https://www.benchchem.com/product/b3426560?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3426560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Anticholinergic action of Tigloidine at the muscarinic receptor.

Conclusion
The structural elucidation of tigloidine is a classic example of natural product chemistry,

relying on a synergistic combination of isolation techniques and advanced spectroscopic

methods. While mass spectrometry establishes the molecular formula and key fragments, a full

suite of 1D and 2D NMR experiments is indispensable for unambiguously assigning the

complete covalent structure and relative stereochemistry. Confirmatory techniques like X-ray

crystallography can provide absolute configuration. The detailed structural information derived

from these methods is the cornerstone for understanding the pharmacology of tigloidine and

for guiding future research in drug development and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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